2-(1,3-Benzothiazol-2-yl)-5-cyclopropyl-5-methyl-1,2,4-triazolidine-3-thione
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-5-cyclopropyl-5-methyl-1,2,4-triazolane-3-thione is a heterocyclic compound that combines the structural features of benzothiazole and triazolane
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-yl)-5-cyclopropyl-5-methyl-1,2,4-triazolane-3-thione can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by cyclization and subsequent functionalization to introduce the triazolane and thione groups . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-5-cyclopropyl-5-methyl-1,2,4-triazolane-3-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it disrupts the function of essential enzymes in bacterial cells, leading to cell death . In antiviral applications, it inhibits viral replication by targeting viral enzymes and proteins .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-arylbenzothiazoles and 2-aminobenzothiazoles . Compared to these compounds, 2-(1,3-benzothiazol-2-yl)-5-cyclopropyl-5-methyl-1,2,4-triazolane-3-thione is unique due to its triazolane and thione groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H14N4S2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-cyclopropyl-5-methyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C13H14N4S2/c1-13(8-6-7-8)15-11(18)17(16-13)12-14-9-4-2-3-5-10(9)19-12/h2-5,8,16H,6-7H2,1H3,(H,15,18) |
InChI Key |
GGXUQPMEPFBZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=S)N(N1)C2=NC3=CC=CC=C3S2)C4CC4 |
Origin of Product |
United States |
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